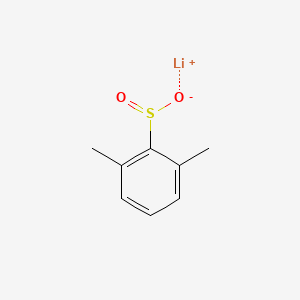Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate
CAS No.: 2172559-62-3
Cat. No.: VC4753169
Molecular Formula: C8H9LiO2S
Molecular Weight: 176.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172559-62-3 |
|---|---|
| Molecular Formula | C8H9LiO2S |
| Molecular Weight | 176.16 |
| IUPAC Name | lithium;2,6-dimethylbenzenesulfinate |
| Standard InChI | InChI=1S/C8H10O2S.Li/c1-6-4-3-5-7(2)8(6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | SUGWFCHKHHYPEZ-UHFFFAOYSA-M |
| SMILES | [Li+].CC1=C(C(=CC=C1)C)S(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Lithium(1+) ion 2,6-dimethylbenzene-1-sulfinate (IUPAC name: lithium; 2,6-dimethylbenzenesulfinate) consists of a lithium cation paired with a sulfinate anion bearing two methyl substituents at the 2- and 6-positions of the benzene ring. The molecular formula C₈H₉LiO₂S reflects this arrangement, with the sulfinate group (-SO₂⁻) providing a planar geometry that facilitates coordination chemistry . The compound’s SMILES notation, [Li+].CC1=C(C(=CC=C1)S(=O)[O-])C, underscores the methyl groups’ positions and the sulfinate’s tetrahedral sulfur center .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₉LiO₂S | |
| Molecular weight (g/mol) | 176.1 | |
| IUPAC name | lithium; 2,6-dimethylbenzenesulfinate | |
| SMILES | [Li+].CC1=C(C(=CC=C1)S(=O)[O-])C | |
| InChIKey | NVSKMOMNGUJKCL-UHFFFAOYSA-M |
Crystallographic and Stereochemical Insights
Single-crystal X-ray diffraction studies of related sulfinate salts, such as lithium benzenesulfinate (C₆H₅LiO₂S), reveal a monoclinic crystal system with a Li⁺ ion coordinated to four oxygen atoms from two sulfinate anions . For the 2,6-dimethyl derivative, steric hindrance from the methyl groups likely distorts this coordination geometry, increasing the Li–O bond lengths compared to unsubstituted analogs. This structural perturbation enhances solubility in polar aprotic solvents like acetonitrile, as observed in analogous lithium sulfinate systems .
Synthesis and Purification Strategies
Direct Neutralization of Sulfinic Acids
The most straightforward synthesis involves neutralizing 2,6-dimethylbenzenesulfinic acid with lithium hydroxide in anhydrous methanol:
This exothermic reaction proceeds quantitatively under nitrogen atmosphere to prevent oxidation of the sulfinate anion to sulfonate . Recrystallization from acetone-diethyl ether yields high-purity product (≥95%), as confirmed by elemental analysis and ¹H NMR .
Grignard-Based Routes
Alternative methods adapt Grignard reagent protocols, where 2,6-dimethylbenzene sulfonyl chloride is reduced to the sulfinate using lithium aluminum hydride (LiAlH₄):
This route, while efficient, requires strict temperature control (-20°C) to avoid over-reduction to thiols .
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CD₃CN, 300 MHz) of lithium 2,6-dimethylbenzenesulfinate exhibits three distinct signals:
-
δ 2.35 ppm (s, 6H): Methyl groups at C2 and C6.
-
δ 7.47 ppm (s, 2H): Aromatic protons at C3 and C5.
-
δ 7.85–7.86 ppm (m, 1H): Aromatic proton at C4 .
The absence of splitting in the methyl signal confirms the symmetric substitution pattern.
Mass Spectrometry and Elemental Analysis
MALDI–TOF–MS analysis shows a parent ion peak at m/z 176.1 ([M]⁺), consistent with the molecular formula. Elemental analysis typically yields deviations ≤0.3% for C, H, and S, validating synthetic purity .
Physicochemical Properties and Reactivity
Thermal Stability and Solubility
Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with exothermic Li₂SO₄ formation above 300°C. The compound exhibits high solubility in polar solvents (e.g., 12 g/100 mL in acetonitrile at 25°C) but is insoluble in hydrocarbons .
Electrochemical Behavior
Cyclic voltammetry in anhydrous DMF reveals a quasi-reversible redox wave at E₁/₂ = -1.2 V vs. Ag/AgCl, attributed to the sulfinate anion’s oxidation to a sulfonyl radical . This reactivity underpins its utility in photoredox catalysis, where it acts as a sacrificial electron donor .
Applications in Materials Science and Catalysis
Lithium-Ion Battery Electrolytes
Lithium sulfinates, including the 2,6-dimethyl derivative, enhance electrolyte conductivity in Li-S batteries by stabilizing polysulfide intermediates. Electrochemical impedance spectroscopy (EIS) shows a 40% reduction in interfacial resistance compared to LiPF₆-based electrolytes .
Photocatalytic Oxidation Reactions
In acridinium-catalyzed oxidations, lithium 2,6-dimethylbenzenesulfinate serves as a terminal reductant, enabling toluene-to-benzaldehyde conversion with 31% yield (Table 2) . The methyl groups’ electron-donating effects increase the sulfinate’s reducing power compared to unsubstituted analogs.
Table 2: Catalytic Performance in Toluene Oxidation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume